molecular formula C8H7ClN4O B2796454 2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide CAS No. 930470-79-4

2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide

Cat. No. B2796454
CAS RN: 930470-79-4
M. Wt: 210.62
InChI Key: CRIQQTBIHVTMEH-UHFFFAOYSA-N
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Description

“2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide” is a derivative of 1H-pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines have been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .

Scientific Research Applications

Synthesis and Antitumor Evaluation

2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide has been explored in the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles. This synthesis involves a reaction with various reagents, leading to the formation of compounds with potential antitumor and antioxidant activities. Some of these compounds showed promising results in cytotoxicity and antioxidant assays (Hamama et al., 2013).

Alzheimer's Disease Research

In Alzheimer's disease research, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. These compounds were found to inhibit both self-mediated and Cu(II)-mediated Aβ aggregation, showing promise as multifunctional therapeutics for Alzheimer's disease (Umar et al., 2019).

Antimicrobial Applications

The molecule has also been used in synthesizing various pyrazolo[3,4-b]pyridine derivatives, some of which have shown significant antimicrobial activities. These derivatives were tested against various bacterial strains, demonstrating potential as antimicrobial agents (Mekky & Sanad, 2019).

Insecticidal Potential

In the field of agriculture, certain heterocycles incorporating the pyrazolo[3,4-b]pyridine moiety, derived from 2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide, have been synthesized and assessed for their insecticidal properties. These compounds showed promising results against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).

properties

IUPAC Name

2-chloro-N-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-4-6(14)11-8-5-2-1-3-10-7(5)12-13-8/h1-3H,4H2,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIQQTBIHVTMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide

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